2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, an isoxazole ring, and a thioether linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the pyrimidine-thioether intermediate with the isoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and isoxazole rings, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could be of significant interest.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thioether linkage and the heterocyclic rings could play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-(5-methylisoxazol-3-yl)acetamide
- 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its combined structural features, which include both a pyrimidine and an isoxazole ring linked by a thioether. This combination is not commonly found in other compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
898441-67-3 |
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Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.3 |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
InChI Key |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
solubility |
not available |
Origin of Product |
United States |
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